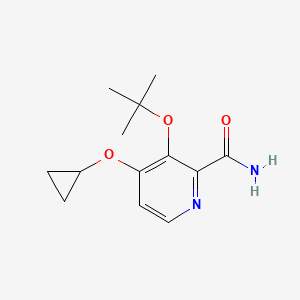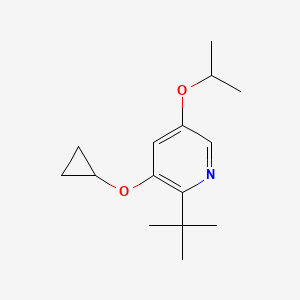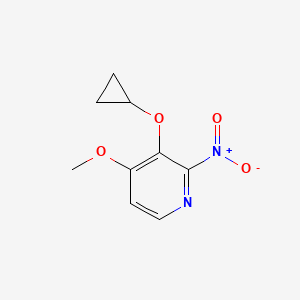
3-Cyclopropoxy-4-methoxy-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-4-methoxy-2-nitropyridine is an organic compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a nitro group attached to a pyridine ring
Preparation Methods
The synthesis of 3-Cyclopropoxy-4-methoxy-2-nitropyridine can be achieved through several methods. One common approach involves the nitration of pyridine derivatives. For example, the reaction of pyridine with dinitrogen pentoxide in an organic solvent can yield nitropyridine derivatives . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
3-Cyclopropoxy-4-methoxy-2-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen gas, catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopropoxy-4-methoxy-2-nitropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-methoxy-2-nitropyridine involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the methoxy and cyclopropoxy groups can influence the compound’s reactivity and binding properties. These interactions can affect various biological and chemical processes, making the compound useful in research and development .
Comparison with Similar Compounds
3-Cyclopropoxy-4-methoxy-2-nitropyridine can be compared with other nitropyridine derivatives, such as:
4-Methoxy-3-nitropyridine: Similar in structure but lacks the cyclopropoxy group.
3-Nitropyridine: Lacks both the methoxy and cyclopropoxy groups.
4-Chloro-3-nitropyridine: Contains a chloro group instead of a methoxy group. The presence of the cyclopropoxy and methoxy groups in this compound makes it unique and can influence its reactivity and applications.
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-methoxy-2-nitropyridine |
InChI |
InChI=1S/C9H10N2O4/c1-14-7-4-5-10-9(11(12)13)8(7)15-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
RSXUIHVKLQHHHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



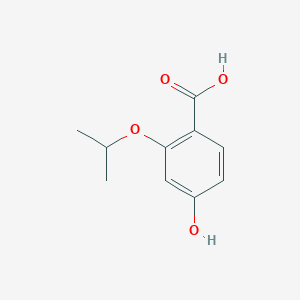
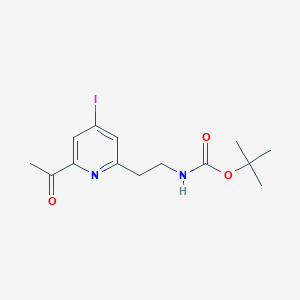

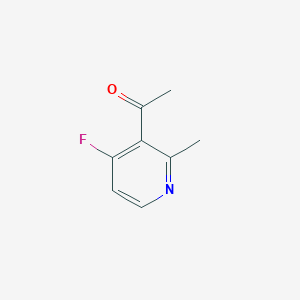
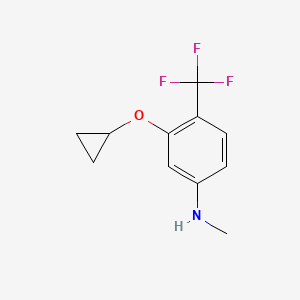
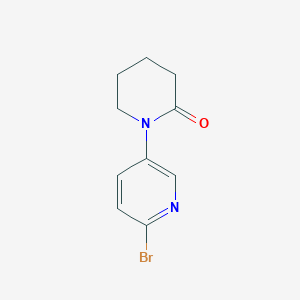

![2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14836219.png)

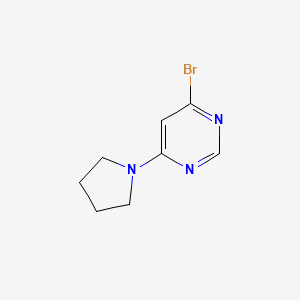
![4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14836235.png)
